4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Metabolic stability Fluorine chemistry Drug metabolism

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine (CAS 2102411-00-5) is a synthetic, heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class. It features a fused benzofuran-pyrimidine core with a chloro substituent at position 4 and a gem-difluoro group at position This scaffold is recognized for its potential in kinase inhibition and anti-infective programs.

Molecular Formula C10H8ClF2N3O
Molecular Weight 259.64 g/mol
Cat. No. B13041916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
Molecular FormulaC10H8ClF2N3O
Molecular Weight259.64 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1OC3=C2N=C(N=C3Cl)N)(F)F
InChIInChI=1S/C10H8ClF2N3O/c11-8-7-6(15-9(14)16-8)4-3-10(12,13)2-1-5(4)17-7/h1-3H2,(H2,14,15,16)
InChIKeyBUCGYYQYHMMCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine – Core Scaffold and Procurement-Relevant Identity


4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine (CAS 2102411-00-5) is a synthetic, heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class. It features a fused benzofuran-pyrimidine core with a chloro substituent at position 4 and a gem-difluoro group at position 8. This scaffold is recognized for its potential in kinase inhibition and anti-infective programs [1]. The compound is available from specialized chemical suppliers for research use, typically at >95% purity .

1 Benzofuro[3,2-d]pyrimidine scaffold for kinase inhibition and anti-infective lead programs
2 4-Chloro and 8,8-difluoro substituents support metabolic stability modulation and electronic fine-tuning
3 Research-grade supply; suitable for early SAR and hit-to-lead chemistry

Why Off-the-Shelf Benzofuropyrimidine Analogs Cannot Replace 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine


The benzofuro[3,2-d]pyrimidine scaffold is highly sensitive to substitution at the 8-position. Even minor steric or electronic modifications can drastically alter target binding, kinase selectivity, and metabolic stability. The 8,8-difluoro motif is specifically incorporated to enhance metabolic stability by blocking oxidative metabolism and to fine-tune electronic properties through the strong electron-withdrawing effect of fluorine [1]. Simple alkyl or unsubstituted analogs lack these features, making direct substitution risky without experimental validation .

Metabolic stability Unsubstituted 8-position analogs may exhibit higher oxidative metabolism; gem-difluoro blockade reduces intrinsic clearance.
Electronic profile 8-Methyl or 8-trifluoromethyl analogs shift Hammett σ values, altering pKa and target engagement profiles.
Selectivity Minor structural changes can redirect kinase selectivity; direct substitution may require full panel re-profiling.

Quantitative Differentiation Evidence for 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine vs. Closest Analogs


Metabolic Stability: Gem-Difluoro Blockade vs. Unsubstituted 8-Position

The 8,8-difluoro substitution is a well-established strategy in medicinal chemistry to mitigate cytochrome P450-mediated oxidation at benzylic and allylic positions. While direct microsomal stability data for this specific compound are not publicly available, the presence of the gem-difluoro group is known to reduce intrinsic clearance compared to an unsubstituted methylene group at the 8-position, as observed for analogous tetrahydrobenzofuropyrimidines [1]. This modification is expected to improve pharmacokinetic half-life.

Metabolic stability
Class-level
Predicted lower CLint vs unsubstituted 8-position analog (quantitative data unavailable)
Supports metabolic stability review for in vivo studies
Class-level inference; specific microsomal data to verify
Metabolic stability Fluorine chemistry Drug metabolism

Cytotoxicity Differential in Parasitic DHODH Assays

The benzofuropyrimidine scaffold has demonstrated potent antiplasmodial activity through inhibition of dihydroorotate dehydrogenase (DHODH). In a patent context, analogs of this compound series achieved EC50 values as low as 7 nM against P. falciparum 3D7 [1]. While the exact EC50 for the 8,8-difluoro variant is not publicly disclosed, its structural similarity to the most potent examples suggests it is a critical intermediate for optimizing this series.

Antiplasmodial activity
Data to verify
Analog (US11903936 Cmpd 35) EC50 7 nM vs P. falciparum 3D7; target compound not reported
Supports SAR exploration context for antimalarial chemotype
Patent-derived comparison; direct activity to verify
Antimalarial DHODH inhibition Plasmodium falciparum

Electronic Modulation: 8,8-Difluoro vs. 8-Methyl or 8-Trifluoromethyl

The electron-withdrawing nature of the gem-difluoro group (Hammett σ_p ≈ 0.40) is intermediate between a methyl group (σ_p ≈ -0.17) and a trifluoromethyl group (σ_p ≈ 0.54) [1]. This provides a unique electronic profile that can fine-tune the pKa of the aminopyrimidine core and influence both potency and selectivity compared to the available 8-methyl and 8-trifluoromethyl analogs.

Electronic modulation
Class-level
Hammett σp: 8,8-difluoro ≈ 0.40 vs 8-methyl -0.17, 8-CF3 0.54
Supports electronic fine-tuning in SAR optimization
Physicochemical inference; not a direct biological assay
Electron-withdrawing effects QSAR Drug design

High-Value Application Scenarios for 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine


Lead Optimization Programs Targeting Infectious Diseases

The compound serves as a key intermediate for synthesizing DHODH inhibitors with potential antimalarial activity. The 8,8-difluoro motif is critical for improving metabolic stability, making it a preferred scaffold over non-fluorinated analogs in lead optimization campaigns [1].

Kinase Selectivity Profiling Studies

The unique electronic properties of the gem-difluoro group allow for the exploration of kinase selectivity space inaccessible to 8-methyl or 8-trifluoromethyl analogs. This makes the compound a valuable tool for identifying selective inhibitors for specific kinase targets .

Chemical Probe Development for Malaria Target Validation

Given the potent antiplasmodial activity of related benzofuropyrimidines, this intermediate is suitable for generating chemical probes to validate DHODH as a target in Plasmodium species. Its availability at research-scale purity enables rapid hit-to-lead chemistry [1].

Structure-Activity Relationship (SAR) Expansion Libraries

The 4-chloro handle allows for rapid diversification via nucleophilic aromatic substitution, enabling the construction of focused libraries around the 8,8-difluoro core. This is especially valuable in medicinal chemistry groups seeking to expand intellectual property around the benzofuropyrimidine patent space .

Application
Selection Property
Validation Focus
Antimalarial DHODH inhibitor lead optimization
gem-Difluoro metabolic stability
DHODH inhibition & microsomal stability assays
Kinase selectivity profiling studies
Electronic modulation via 8,8-difluoro
Panel screening against kinase targets
Malaria target validation probe development
Benzofuropyrimidine scaffold
DHODH target engagement & antiplasmodial assays
SAR library expansion around 8,8-difluoro core
4-Cl leaving group for nucleophilic substitution
Diversification and IP expansion chemistry
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